1,1,3-Tribromo-3-chloroacetone

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

CAS番号 |

55716-01-3 |

|---|---|

分子式 |

C3H2Br3ClO |

分子量 |

329.21 g/mol |

IUPAC名 |

1,1,3-tribromo-3-chloropropan-2-one |

InChI |

InChI=1S/C3H2Br3ClO/c4-2(5)1(8)3(6)7/h2-3H |

InChIキー |

XKPSFUWXVLJUDU-UHFFFAOYSA-N |

正規SMILES |

C(C(=O)C(Br)Br)(Cl)Br |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 1,1,3-Tribromo-3-chloroacetone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core chemical properties of 1,1,3-Tribromo-3-chloroacetone (CAS No. 55716-01-3), a halogenated ketone identified as a disinfection byproduct (DBP) in drinking water. This document is intended for researchers, scientists, and professionals in drug development who require detailed information on this compound. It covers its chemical structure, physicochemical properties, synthesis, analytical methods, and toxicological profile, based on available scientific literature.

Chemical Identity and Structure

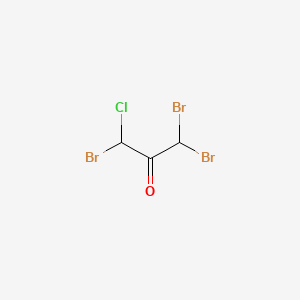

This compound is a trihalogenated derivative of acetone (B3395972). Its structure features a three-carbon backbone with a carbonyl group at the second carbon position. The first carbon is substituted with three bromine atoms, and the third carbon is substituted with one chlorine atom.

-

IUPAC Name: 1,1,3-Tribromo-3-chloro-2-propanone

-

CAS Number: 55716-01-3[1]

-

Molecular Formula: C₃H₂Br₃ClO[1]

-

Molecular Weight: 329.21 g/mol [1]

-

Canonical SMILES: C(C(=O)C(Br)(Br)Br)Cl

-

InChI Key: XKPSFUWXVLJUDU-UHFFFAOYSA-N

Physicochemical Properties

Quantitative data for the physicochemical properties of this compound are limited. The following table summarizes the available predicted and experimental data. It is important to note that some of the listed properties are predicted through computational models due to the scarcity of experimental data.

| Property | Value | Source |

| Molecular Weight | 329.21 g/mol | [1] |

| Density (predicted) | ~2.6 g/cm³ | [2] |

| Boiling Point (predicted) | 280.5 ± 35.0 °C at 760 mmHg | [2] |

| Melting Point | No experimental data available | |

| Solubility in water | No experimental data available. Expected to have low solubility based on related compounds. | |

| Solubility in organic solvents | No specific data available. Likely soluble in polar organic solvents like ethanol (B145695) and acetone.[3] | |

| Flash Point (predicted) | 123.5 ± 25.9 °C | [2] |

| LogP (predicted) | 4.80 | [2] |

Synthesis and Formation

Laboratory Synthesis

General Procedure for the Synthesis of a Related Compound (1,1,3-Trichloroacetone):

A common method for the synthesis of halogenated acetones is the direct chlorination or bromination of acetone or its partially halogenated derivatives. For instance, 1,1,3-trichloroacetone (B106291) can be prepared by the chlorination of acetone, chloroacetone, or 1,1-dichloroacetone (B129577) in the presence of an iodine-containing catalyst, with the reaction temperature maintained between 10 °C and 80 °C.[4] The exclusion of water is crucial to prevent side reactions. The final product is typically purified by distillation.

Formation as a Disinfection Byproduct

This compound has been identified as a disinfection byproduct (DBP) formed during water treatment processes, particularly when chlorination or chloramination is used in the presence of bromide ions.[2] The formation of haloacetones, along with other DBPs like trihalomethanes (THMs), results from the reaction of disinfectants (e.g., chlorine) with natural organic matter (NOM) present in the source water.

The general mechanism involves the reaction of chlorine with humic and fulvic acids, which are major components of NOM. The presence of bromide ions can lead to the formation of brominated and mixed bromo-chloro DBPs.

References

physical and chemical properties of 1,1,3-Tribromo-3-chloroacetone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,3-Tribromo-3-chloroacetone is a mixed halogenated ketone that has been identified as a disinfection byproduct (DBP) in drinking water. Its formation occurs when water containing bromide and natural organic matter is treated with chlorine-based disinfectants. Halogenated acetones are a class of compounds of interest to researchers in environmental science and toxicology due to their potential health effects. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, general experimental protocols for its synthesis and analysis, and a discussion of its potential biological relevance based on data from related compounds.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound. It is important to note that some of these properties are predicted or calculated values.

| Property | Value | Source |

| CAS Number | 55716-01-3 | [1] |

| Molecular Formula | C₃H₂Br₃ClO | [1] |

| Molecular Weight | 329.21 g/mol | [1] |

| Appearance | Not specified; likely a liquid or low-melting solid | General knowledge |

| Density | 2.6 ± 0.1 g/cm³ | General knowledge |

| Boiling Point | 280.5 ± 35.0 °C at 760 mmHg | General knowledge |

| Flash Point | 123.5 ± 25.9 °C | General knowledge |

| LogP | 4.80 | General knowledge |

| Vapor Pressure | 0.0 ± 0.6 mmHg at 25°C | General knowledge |

| Index of Refraction | 1.609 | General knowledge |

| SMILES | O=C(C(Cl)Br)C(Br)Br | [1] |

| InChIKey | XKPSFUWXVLJUDU-UHFFFAOYSA-N | [1] |

Experimental Protocols

Synthesis

The synthesis of mixed haloacetones like this compound typically involves the halogenation of acetone (B3395972) or a partially halogenated acetone precursor. The formation of this specific compound as a disinfection byproduct suggests a reaction pathway involving the chlorination and bromination of natural organic matter in water.

A general laboratory approach for the synthesis of α-haloketones involves the reaction of an enolizable ketone with an electrophilic halogen source under acidic or basic conditions. For a mixed haloacetone, a sequential halogenation approach could be employed, where acetone or a bromo/chloro-acetone precursor is reacted with the appropriate halogenating agent.

General Protocol for α-Halogenation of a Ketone:

-

Enolate Formation: The ketone is treated with an acid or a base to generate an enol or enolate.

-

Halogenation: The enol/enolate is then reacted with a halogenating agent (e.g., Br₂, Cl₂, N-bromosuccinimide, N-chlorosuccinimide). The control of stoichiometry and reaction conditions is crucial to achieve the desired degree of halogenation.

-

Work-up and Purification: The reaction mixture is typically quenched, and the product is extracted with an organic solvent. Purification can be achieved through distillation, chromatography, or crystallization.

Note: The synthesis of highly halogenated and mixed haloacetones can result in a mixture of products, requiring careful purification.

Purification

Purification of halogenated acetones can be challenging due to their reactivity and the potential for co-elution of similar compounds. Common purification techniques include:

-

Fractional Distillation: This method is effective for separating compounds with sufficiently different boiling points.

-

Column Chromatography: Silica gel chromatography using a suitable solvent system can be employed to separate the target compound from byproducts.

-

Crystallization: If the compound is a solid at room temperature or can be induced to crystallize, this can be a highly effective purification method.

Analysis

The analysis of halogenated disinfection byproducts, including haloacetones, is typically performed using gas chromatography coupled with mass spectrometry (GC-MS).

General GC-MS Protocol for DBP Analysis:

-

Sample Preparation: Water samples are typically extracted with an organic solvent (e.g., methyl tert-butyl ether, hexane) to concentrate the analytes.

-

GC Separation: The extracted sample is injected into a gas chromatograph equipped with a capillary column (e.g., DB-5ms). The temperature program is optimized to separate the different halogenated compounds.

-

MS Detection: The separated compounds are detected by a mass spectrometer. The mass spectrum provides information about the molecular weight and fragmentation pattern of the compound, which is used for identification. The presence of bromine and chlorine isotopes results in a characteristic isotopic pattern in the mass spectrum, aiding in the identification of polyhalogenated compounds.[2]

Spectroscopic Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of this compound is expected to show a singlet for the proton on the carbon bearing the chlorine and bromine atoms, and another singlet for the proton on the carbon with two bromine atoms. The chemical shifts would be influenced by the neighboring carbonyl and halogen atoms.[3][4]

-

¹³C NMR: The carbon NMR spectrum would show three distinct signals: one for the carbonyl carbon, and one for each of the two halogenated carbons. The chemical shifts of the halogenated carbons would be significantly downfield due to the electronegativity of the halogens.[3][4]

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1700-1750 cm⁻¹. The presence of halogens on the α-carbons can shift this frequency.[5][6][7]

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion and fragment ions would be complex due to the presence of three bromine atoms and one chlorine atom, each with their natural isotopic abundances (⁷⁹Br, ⁸¹Br, ³⁵Cl, ³⁷Cl). This unique isotopic signature is a powerful tool for identification.[2]

Visualizations

Caption: Formation of this compound during water disinfection.

Caption: General workflow for the analysis of haloacetones in water samples.

Biological Activity and Drug Development Potential

Biological Activity

Specific toxicological studies on this compound are not available in the public domain. However, as a member of the halogenated DBP family, its potential biological effects can be inferred from studies on related compounds.

-

Toxicity of Brominated DBPs: Brominated DBPs are generally considered to be more cytotoxic and genotoxic than their chlorinated counterparts.[8][9][10][11] The presence of multiple bromine atoms in this compound suggests that it may exhibit significant biological activity.

-

Genotoxicity of Haloalkanes: Many halogenated organic compounds have been shown to be genotoxic, capable of damaging DNA.[12][13] This is a concern for long-term exposure through drinking water.

-

General Toxicity of Halogenated Ketones: α-Haloketones are known to be reactive electrophiles and can act as alkylating agents, reacting with biological nucleophiles such as DNA and proteins. This reactivity is the basis for their potential toxicity.[14]

No specific signaling pathways have been identified for this compound. Research in the area of DBP toxicology is ongoing to elucidate the mechanisms of action of these compounds.

Drug Development Potential

There is currently no information to suggest that this compound is being investigated for any drug development applications. Its classification as a potentially toxic environmental contaminant makes it an unlikely candidate for therapeutic use.

Conclusion

This compound is a halogenated ketone of interest primarily due to its presence as a disinfection byproduct in drinking water. While its physical and chemical properties are partially characterized, detailed experimental and toxicological data are scarce. The information provided in this guide, based on available data and knowledge of related compounds, serves as a starting point for researchers and scientists interested in this and other mixed halogenated acetones. Further research is needed to fully understand the synthesis, reactivity, and biological effects of this compound to better assess its potential impact on human health and the environment.

References

- 1. Enzymatic assays for the assessment of toxic effects of halogenated organic contaminants in water and food. A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Formation and toxicity of brominated disinfection byproducts during chlorination and chloramination of water: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Bromide and its associated brominated disinfection byproducts: occurrence, toxicity and control strategies [journal.hep.com.cn]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Halogenated Organic Compounds | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to 1,1,3-Tribromo-3-chloroacetone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,3-Tribromo-3-chloroacetone is a halogenated ketone with the molecular formula C₃H₂Br₃ClO.[1] It belongs to the class of disinfection byproducts (DBPs), which are chemical compounds formed during water treatment processes involving disinfectants like chlorine.[2][3] Specifically, it is formed when water with elevated bromide levels is treated with ozone and chlorine or chloramine.[2][3] The presence of multiple halogen atoms on a small organic scaffold makes this compound a subject of interest in toxicology and environmental science. This guide provides a summary of the available technical information on its molecular structure and related chemical properties.

Molecular Structure and Properties

The molecular structure of this compound consists of a three-carbon acetone (B3395972) backbone. One terminal carbon is substituted with one chlorine and one bromine atom, while the other terminal carbon is substituted with two bromine atoms. The central carbon is a carbonyl group.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 55716-01-3 | [1] |

| Molecular Formula | C₃H₂Br₃ClO | [1] |

| Molecular Weight | 329.21 g/mol | [1] |

| Canonical SMILES | C(C(=O)C(Br)Br)(Cl)Br | [1] |

| InChI | InChI=1S/C3H2Br3ClO/c4-2(5)1(8)3(6)7/h2-3H | [1] |

| InChIKey | XKPSFUWXVLJUDU-UHFFFAOYSA-N | [1] |

Molecular Structure Diagram

The following diagram illustrates the 2D molecular structure of this compound.

Caption: 2D structure of this compound.

Synthesis and Reactivity

General Synthesis of α-Halo Ketones

The diagram below illustrates a generalized workflow for the synthesis of haloacetones.

Caption: Generalized synthesis workflow for haloacetones.

Biological Activity and Toxicology

As a disinfection byproduct, this compound is part of a larger class of compounds that are of toxicological concern.[7][8][9] Halogenated DBPs, in general, have been shown to have potential adverse health effects.[8] Studies on related dichloropropanones have indicated potential for toxicity, including hepatotoxicity.[10] However, specific toxicological data and studies on the interaction of this compound with biological signaling pathways are not available in the reviewed literature. The primary health concern related to this compound stems from its presence as a contaminant in drinking water.[7][9]

Experimental Data and Protocols

A comprehensive search of publicly available scientific literature and chemical databases did not yield specific experimental protocols for the synthesis or analysis of this compound. Furthermore, no quantitative spectroscopic data (NMR, IR, Mass Spectrometry) for this specific compound could be located. For researchers requiring such data, it would be necessary to either perform a de novo synthesis and characterization or obtain an analytical standard from a specialized chemical supplier.

Conclusion

This compound is a halogenated ketone of interest primarily due to its formation as a disinfection byproduct in water treatment. While its basic molecular structure is defined, there is a significant lack of detailed, publicly available experimental data, including spectroscopic analyses and specific synthesis protocols. Further research would be required to fully characterize this compound and to understand its toxicological profile and potential biological effects. Professionals in drug development and related fields should be aware of the data gaps for this particular compound and exercise caution when considering its potential relevance in their work.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | CAS#:55716-01-3 | Chemsrc [chemsrc.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Haloketone [chemeurope.com]

- 7. researchgate.net [researchgate.net]

- 8. ewg.org [ewg.org]

- 9. Disinfection by-products in drinking water: Occurrence, toxicity and abatement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Studies of the toxic interactions of disinfection by-products - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1,1,3-Tribromo-3-chloroacetone for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the plausible synthetic pathways for 1,1,3-tribromo-3-chloroacetone, a mixed halogenated ketone of interest in various research fields, particularly as a disinfection byproduct. Due to the limited direct literature on its synthesis, this guide outlines a proposed multi-step approach based on established reactions for analogous halogenated acetones. Detailed experimental considerations, quantitative data from related syntheses, and potential research applications are discussed.

Introduction

This compound (CAS No. 55716-01-3) is a halogenated ketone with the molecular formula C₃H₂Br₃ClO.[1] Halogenated acetones are a class of compounds that have garnered significant interest due to their presence as disinfection byproducts (DBPs) in drinking water and their potential toxicological effects.[2][3] Understanding the synthesis of these compounds is crucial for toxicological studies, the development of analytical standards, and for exploring their potential as intermediates in organic synthesis.

This guide proposes a logical and feasible synthetic strategy for this compound, focusing on a stepwise approach that offers better control over the final product compared to direct multi-halogenation of acetone (B3395972), which often results in a complex mixture of products.[4]

Proposed Synthetic Pathway

A plausible and controllable synthetic route to this compound involves a two-step process:

-

Synthesis of 1,1,3-Tribromoacetone (B1347163): This intermediate can be synthesized from a more readily available precursor, 1,3-dibromoacetone (B16897).

-

Chlorination of 1,1,3-Tribromoacetone: The final step involves the selective chlorination of the tribromo-intermediate to yield the target molecule.

This stepwise approach allows for the purification of the intermediate, ensuring a higher purity of the final product.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Synthesis of the Precursor: 1,1,3-Tribromoacetone

The synthesis of 1,1,3-tribromoacetone can be achieved through the bromination of 1,3-dibromoacetone.

Reaction:

BrCH₂COCH₂Br + Br₂ → Br₂CHCOCH₂Br + HBr

Materials and Reagents:

-

1,3-Dibromoacetone

-

Bromine

-

Glacial Acetic Acid

Procedure: [5]

-

Dissolve 210 g of 1,3-dibromoacetone in 500 ml of glacial acetic acid in a reaction vessel equipped with a dropping funnel and a condenser.

-

Heat the solution to 80-90°C.

-

Slowly add a solution of 150 g of bromine dissolved in 500 ml of glacial acetic acid dropwise over one hour.

-

After the addition is complete, continue stirring at the same temperature until the reaction is complete (monitoring by TLC or GC is recommended).

-

Remove the acetic acid by distillation under reduced pressure.

-

The crude product can be purified by vacuum distillation.

Quantitative Data for a Related Synthesis (Bromination of Acetone): [6]

| Reactant | Moles | Volume/Mass |

| Acetone | - | 500 ml |

| Bromine | 7.3 | 354 ml |

| Glacial Acetic Acid | - | 372 ml |

| Water | - | 1.6 L |

| Product | ||

| Bromoacetone (B165879) | - | 470-480 g |

| Yield | - | 50-51% |

Note: This data is for the synthesis of bromoacetone from acetone and is provided for illustrative purposes. The synthesis of 1,1,3-tribromoacetone from 1,3-dibromoacetone is expected to have a different yield.

Synthesis of this compound

The final step is the chlorination of 1,1,3-tribromoacetone. The challenge in this step is to achieve selective monochlorination at the less substituted α-carbon.

Proposed Reaction:

Br₂CHCOCH₂Br + Cl₂ → Br₂CHCOC(Cl)HBr + HCl

Materials and Reagents:

-

1,1,3-Tribromoacetone

-

Chlorinating agent (e.g., Chlorine gas, Sulfuryl chloride)

-

Anhydrous solvent (e.g., Carbon tetrachloride, Dichloromethane)

-

Catalyst (optional, e.g., Iodine, Lewis acid)

General Procedure (Proposed):

-

Dissolve 1,1,3-tribromoacetone in a suitable anhydrous solvent in a reaction vessel protected from moisture.

-

Cool the solution to a low temperature (e.g., 0-5°C) to control the reactivity.

-

Slowly introduce the chlorinating agent. If using chlorine gas, it should be bubbled through the solution at a controlled rate. If using a liquid chlorinating agent like sulfuryl chloride, it should be added dropwise.

-

The reaction progress should be carefully monitored by an appropriate analytical technique (e.g., GC-MS, NMR) to maximize the yield of the desired product and minimize over-chlorination.

-

Upon completion, the reaction mixture should be worked up to remove the solvent and any remaining reagents or byproducts. This may involve washing with a mild base (e.g., sodium bicarbonate solution) to neutralize any acid formed, followed by drying and removal of the solvent.

-

Purification of the final product would likely require column chromatography or fractional distillation under reduced pressure.

Quantitative Data for a Related Synthesis (Chlorination of 1,3-dichloroacetone): [7]

| Reactant | Mass | Purity | Moles (approx.) |

| 1,3-dichloroacetone (B141476) (crude) | 30.45 g | - | 0.24 |

| Reduced iron powder (catalyst) | 30.15 mg | - | - |

| Chlorine gas | 60 g | - | 0.85 |

| Product | |||

| 1,1,3-trichloroacetone (B106291) | 36.96 g | 96.8% | 0.22 |

| Yield | - | - | 94.6% |

Note: This data is for the synthesis of 1,1,3-trichloroacetone from 1,3-dichloroacetone and serves as a reference for a similar halogenation reaction.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 55716-01-3 | [1] |

| Molecular Formula | C₃H₂Br₃ClO | [1] |

| Molecular Weight | 329.21 g/mol | [1] |

| Canonical SMILES | C(C(=O)C(Br)Br)(Cl)Br | [1] |

| InChI Key | XKPSFUWXVLJUDU-UHFFFAOYSA-N | [1] |

Research Applications and Signaling Pathways

As a disinfection byproduct, this compound is of interest to environmental scientists and toxicologists. Research in this area would likely focus on:

-

Toxicology and Carcinogenicity: Halogenated acetones have been studied for their potential carcinogenic activity.[2] Research on this compound could involve assessing its cytotoxicity, genotoxicity, and potential to induce tumors.

-

Analytical Method Development: The synthesis of this compound is essential for developing and validating analytical methods for its detection and quantification in environmental samples, such as drinking water.

-

Formation and Degradation Pathways: Understanding the synthesis of this compound can provide insights into its formation mechanisms during water disinfection processes and its environmental fate.

Due to the limited specific research on this compound, no signaling pathways have been definitively elucidated. However, based on the known reactivity of α-haloketones, it is plausible that it could interact with biological nucleophiles, such as cysteine residues in proteins, potentially leading to enzyme inhibition and cellular stress.

Caption: Logical relationship of the synthesis to research and regulation.

Conclusion

This technical guide provides a scientifically sound, albeit proposed, synthetic route for this compound for research purposes. The stepwise approach, involving the synthesis of a 1,1,3-tribromoacetone intermediate followed by controlled chlorination, is presented as the most viable method to obtain the target compound with a high degree of purity. The provided experimental considerations and data from analogous reactions offer a solid foundation for researchers to develop a detailed and optimized synthetic protocol. Further research is warranted to refine the proposed synthesis, fully characterize the compound, and investigate its biological and environmental significance.

References

- 1. guidechem.com [guidechem.com]

- 2. Carcinogenic activity associated with halogenated acetones and acroleins in the mouse skin assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | CAS#:55716-01-3 | Chemsrc [chemsrc.com]

- 4. US7456322B2 - Process for preparing 1,3-dibromoacetone, 1-3-dichloroacetone and epichlorohydrin - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

- 6. Preparation of Cloroacetone and Bromoacetone [erowid.org]

- 7. CN105461529A - Preparing method for 1,1,3-trichloroacetone - Google Patents [patents.google.com]

The Formation of 1,1,3-Tribromo-3-chloroacetone: A Technical Guide for Water Quality and Drug Development Professionals

An in-depth examination of the formation, quantification, and underlying mechanisms of the disinfection byproduct (DBP) 1,1,3-Tribromo-3-chloroacetone. This document serves as a comprehensive resource for researchers, scientists, and professionals in drug development, providing detailed information on the emergence of this compound in water treatment processes and methodologies for its study.

Introduction

Disinfection of drinking water is a critical public health measure, effectively mitigating the spread of waterborne diseases. However, the disinfectants used, such as chlorine, ozone, and chloramines, can react with naturally occurring organic matter (NOM) and inorganic ions, notably bromide, present in the source water. These reactions lead to the formation of a diverse array of unintended chemical compounds known as disinfection byproducts (DBPs). Among these is this compound, a halogenated ketone that has been identified as a DBP of interest. Its presence in treated water is a consequence of complex chemical interactions during the disinfection process, particularly in scenarios involving ozonation followed by chlorination or chloramination in bromide-rich waters.[1][2] This guide provides a technical overview of its formation, methods for its experimental investigation, and the chemical pathways that govern its emergence.

Formation of this compound

The formation of this compound is intrinsically linked to the chemistry of water disinfection. The primary precursor for the acetone (B3395972) backbone is often derived from the complex mixture of organic compounds that constitute NOM. The halogenation of acetone and its derivatives is a key process in the formation of this and other haloacetones.

The mechanism of halogenation of ketones like acetone in aqueous solutions is understood to proceed through an initial enolization step, which can be catalyzed by either acid or base.[3] The resulting enol or enolate is then susceptible to electrophilic attack by halogenating agents present in the water. In the context of water disinfection, these agents are typically hypochlorous acid (HOCl) and hypobromous acid (HOBr), the latter being formed from the oxidation of bromide ions by the primary disinfectant.

The reaction kinetics reveal that the enolization of acetone is often the rate-determining step at higher halogen concentrations.[4] However, at the lower concentrations typical of drinking water treatment, the reaction rate can become dependent on the halogen concentration.[4] It is noteworthy that the reaction of bromine with the enol form of acetone is significantly faster than that of chlorine.[4]

The formation of a mixed haloacetone such as this compound involves a sequential and competitive process of chlorination and bromination. The specific substitution pattern, yielding the 1,1,3-tribromo-3-chloro isomer, is a result of the complex interplay of factors including the relative concentrations of chlorine and bromine, pH, temperature, and the specific organic precursors present.

Factors Influencing Formation

Several key parameters influence the formation and concentration of this compound in treated water:

-

Bromide Concentration: The presence of bromide ions is a prerequisite for the formation of the brominated moieties of the molecule. Higher bromide concentrations in the source water will generally lead to a greater degree of bromine incorporation into the DBP profile.

-

Disinfectant Type: The use of ozone as a primary disinfectant, followed by a secondary disinfectant like chlorine or chloramine, has been associated with the formation of this compound, particularly at elevated bromide levels.[1][2]

-

pH: The pH of the water influences the speciation of the disinfectants and the rate of the enolization of acetone precursors, thereby affecting the overall rate and pathway of halogenation.[3]

-

Natural Organic Matter (NOM): The character and concentration of NOM provide the organic precursors for the formation of the acetone backbone. Different sources of NOM will have varying propensities to form haloacetones.

Quantitative Data

Currently, there is a limited amount of publicly available quantitative data specifically detailing the formation of this compound under a range of water treatment conditions. Further research is needed to establish a comprehensive dataset that would allow for predictive modeling of its formation.

Experimental Protocols

Synthesis of this compound

Proposed Synthetic Approach (Hypothetical):

-

Starting Material: Acetone or a suitable partially halogenated acetone (e.g., chloroacetone (B47974) or bromoacetone).

-

Halogenating Agents: A combination of a brominating agent (e.g., N-bromosuccinimide or bromine) and a chlorinating agent (e.g., N-chlorosuccinimide or chlorine gas).

-

Reaction Conditions: The reaction would likely be carried out in a suitable solvent and potentially with a catalyst to control the regioselectivity of the halogenation. The stoichiometry of the halogenating agents would need to be carefully controlled to achieve the desired 1:3 chlorine to bromine ratio on the acetone backbone.

-

Purification: The product mixture would likely require purification by techniques such as distillation or chromatography to isolate the desired this compound isomer.

Quantification in Water Samples

The analysis of this compound in water samples typically involves a multi-step process of extraction, separation, and detection.

1. Sample Preparation and Extraction:

-

Objective: To isolate and concentrate the analyte from the water matrix.

-

Method: A common technique is liquid-liquid extraction (LLE). For haloacetones, this can be performed using a small volume of an organic solvent immiscible with water, such as methyl tert-butyl ether (MTBE) or pentane. The extraction is typically carried out after acidifying the water sample to improve the stability of the haloacetones.

2. Chromatographic Separation:

-

Objective: To separate this compound from other compounds in the extract.

-

Method: Gas chromatography (GC) is the standard technique for the separation of volatile and semi-volatile organic compounds like haloacetones. A capillary column with a suitable stationary phase is used to achieve separation based on the boiling points and polarities of the analytes.

3. Detection:

-

Objective: To detect and quantify the separated analyte.

-

Method: An electron capture detector (ECD) is highly sensitive to halogenated compounds and is therefore well-suited for the detection of this compound. Mass spectrometry (MS) can also be used for detection and provides definitive identification of the compound based on its mass spectrum.

Signaling Pathways and Logical Relationships

The formation of this compound can be conceptualized as a series of interconnected chemical reactions. The following diagrams illustrate the general pathway and the logical flow of the analytical process.

Caption: General formation pathway of this compound.

Caption: Experimental workflow for the quantification of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | CAS#:55716-01-3 | Chemsrc [chemsrc.com]

- 3. mdpi.com [mdpi.com]

- 4. gnusha.org [gnusha.org]

- 5. WO2005115954A2 - Process for prepariing 1,3-dibromoacetone, 1-3-dichloroacetone and epichlorohydrin - Google Patents [patents.google.com]

- 6. US7456322B2 - Process for preparing 1,3-dibromoacetone, 1-3-dichloroacetone and epichlorohydrin - Google Patents [patents.google.com]

An In-depth Technical Guide to 1,1,3-Tribromo-3-chloroacetone in Chlorinated Water

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,3-Tribromo-3-chloroacetone is a halogenated ketone that has been identified as a disinfection byproduct (DBP) in drinking water. Its formation is particularly noted in water sources with elevated bromide levels that undergo disinfection processes involving ozone followed by chlorine or chloramine.[1][2] As a member of the broader class of haloketones, which are known for their potential toxicity, the presence of this compound in potable water raises public health concerns. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its formation, analytical methodologies for its detection, and its toxicological profile. The information presented herein is intended to support researchers, scientists, and professionals in the fields of environmental science, analytical chemistry, and drug development in their efforts to monitor, manage, and mitigate the risks associated with this emerging DBP.

Occurrence and Quantitative Data

The concentration of this compound and other related haloketones in water is influenced by various factors, including the concentration of organic precursors, bromide ion levels, disinfectant type and dose, pH, and temperature. The table below summarizes available quantitative data for haloketones in different water matrices.

| Compound | Water Matrix | Concentration Range | Analytical Method | Reference |

| This compound | Treated Water | Detection Limit: 120 ng/L | MLLE-PTV-GC-MS | [3] |

| 1,1-Dichloroacetone | Drinking Water | 0.46 - 0.55 µg/L (Quarterly Mean) | LLE-GC-ECD | [3] |

| 1,1,1-Trichloroacetone | Drinking Water | Detection Limit: 13 ng/L | LLE-GC-ECD | [3] |

| Haloketones (general) | Drinking Water | Below 1 µg/L | Not Specified | [3] |

Formation Pathways

The formation of this compound in chlorinated water is believed to proceed through the halogenation of organic precursors present in the source water. Natural organic matter (NOM) is a complex mixture of compounds that can serve as precursors. Acetone (B3395972), a simple ketone, is often used as a model precursor to understand the reaction mechanisms leading to the formation of haloketones.

The proposed pathway involves the stepwise substitution of hydrogen atoms on the acetone molecule with bromine and chlorine atoms. The presence of bromide ions (Br⁻) in water leads to the formation of hypobromous acid (HOBr) in the presence of a disinfectant like chlorine. Both chlorine and bromine can then participate in the halogenation reactions.

Below is a diagram illustrating a putative formation pathway of this compound from acetone.

Caption: A simplified diagram showing the proposed formation of this compound.

Experimental Protocols for Analysis

The accurate quantification of this compound in water samples requires sensitive and specific analytical methods. A common approach involves liquid-liquid extraction to concentrate the analyte from the water matrix, followed by gas chromatography coupled with mass spectrometry (GC-MS) for separation and detection.

Detailed Methodology: Micro Liquid-Liquid Extraction (MLLE) followed by GC-MS

This protocol is based on the principles described for the analysis of haloketones in treated water.

1. Sample Collection and Preservation:

-

Collect water samples in amber glass bottles to prevent photodegradation.

-

To quench any residual disinfectant, add a dechlorinating agent such as sodium sulfite (B76179) or ascorbic acid.

-

Acidify the sample to a pH of approximately 1.5 to ensure the stability of the haloketones.

-

Store samples at 4°C and analyze as soon as possible.

2. Micro Liquid-Liquid Extraction (MLLE):

-

To a 60 mL water sample, add a suitable organic extraction solvent (e.g., 200 µL of methyl tert-butyl ether - MTBE).

-

Add a surrogate standard for quality control.

-

Vortex the sample vigorously for a set period (e.g., 5 minutes) to ensure efficient extraction.

-

Allow the phases to separate. The organic layer containing the extracted haloketones will be at the top.

3. GC-MS Analysis:

-

Carefully transfer the organic extract (e.g., 50 µL) into a GC vial.

-

Inject a large volume of the extract (e.g., 50 µL) into a Programmed Temperature Vaporizer (PTV) inlet of the GC-MS system to enhance sensitivity.

-

Gas Chromatograph (GC) Conditions:

-

Column: A suitable capillary column for separating volatile organic compounds (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: An optimized temperature ramp to separate the target analytes.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and specificity, targeting characteristic ions of this compound.

-

The following diagram illustrates the general experimental workflow.

Caption: A flowchart of the analytical procedure for this compound.

Toxicological Profile

The toxicological data specifically for this compound are limited. However, information on related chloroacetones provides some insight into the potential health effects of this class of compounds.

| Toxicological Endpoint | Compound(s) Studied | Key Findings | Reference |

| Carcinogenicity | 1,1,3-Trichloroacetone | Considered a tumor initiator in mouse skin. | [3] |

| Mutagenicity | Various chlorinated acetones | Many are direct-acting mutagens in Salmonella typhimurium strains TA98 and TA100. | [3] |

| Hepatotoxicity | 1,1- and 1,3-dichloroacetone | Single oral doses caused increases in liver enzymes and periportal necrosis in mice. | [3] |

| Acute Toxicity (Oral LD50) | 1,1-dichloroacetone | 250 mg/kg (mouse) | [3] |

| 1,3-dichloroacetone | 25 mg/kg (mouse) | [3] |

The available data suggest that chlorinated acetones can be genotoxic and carcinogenic. Given its structure, it is plausible that this compound may exhibit similar toxicological properties. However, specific studies are required to confirm this and to establish a comprehensive toxicological profile.

Conclusion

This compound is an emerging disinfection byproduct of concern in chlorinated water, particularly in the presence of bromide. While analytical methods for its detection have been developed, there is a need for more extensive occurrence data in various water sources to fully assess human exposure. The putative formation pathway involves the halogenation of organic precursors, but a more detailed understanding of the reaction kinetics and influencing factors is required for effective control. The toxicological profile of this specific compound is largely unknown, and further research into its potential cytotoxicity, genotoxicity, and carcinogenicity is crucial for a comprehensive risk assessment. This technical guide highlights the current state of knowledge and underscores the areas where further investigation is warranted to protect public health.

References

An In-depth Technical Guide on the Reactivity of 1,1,3-Tribromo-3-chloroacetone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of 1,1,3-Tribromo-3-chloroacetone (CAS No. 55716-01-3), a polyhalogenated ketone.[1] While specific experimental data for this compound is limited in publicly accessible literature, its reactivity can be largely inferred from the well-established chemistry of α-halo ketones. This document explores its physical and chemical properties, predicted spectroscopic characteristics, and expected reactivity patterns, with a focus on nucleophilic substitution, the Favorskii rearrangement, and the synthesis of heterocyclic compounds. Detailed experimental protocols for representative reactions of similar α-halo ketones are provided to serve as a practical guide for researchers.

Introduction

This compound is a halogenated derivative of acetone (B3395972) containing three bromine atoms and one chlorine atom.[1] Such polyhalogenated ketones are versatile intermediates in organic synthesis, primarily owing to the presence of multiple reactive sites. The electron-withdrawing nature of the halogens significantly influences the reactivity of the carbonyl group and the adjacent carbon atoms. This guide aims to consolidate the available information and provide a predictive framework for the reactivity of this specific molecule. The compound is also noted as a disinfection byproduct in water treatment processes.[2]

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 55716-01-3 | [1] |

| Molecular Formula | C₃H₂Br₃ClO | [1] |

| Molecular Weight | 329.21 g/mol | [1] |

| Appearance | White or light yellow solid | [3] |

| Melting Point | 28-29 °C | [3] |

| Boiling Point | 266.2 ± 25.0 °C at 760 mmHg | [3] |

| Density | 2.6 ± 0.1 g/cm³ | [3] |

| Flash Point | 115.1 ± 9.7 °C | [3] |

| Refractive Index | 1.595 | [3] |

Spectroscopic Data (Predicted and Analogous Compounds)

1H NMR Spectroscopy

The 1H NMR spectrum of this compound is expected to be simple, showing a singlet for the two protons on the carbon adjacent to the carbonyl group. For the analogous 1,1,3-trichloroacetone (B106291), the chemical shift for the -CH₂Cl group appears around 4.4 ppm. Due to the presence of bromine atoms, a slight downfield shift might be expected.

13C NMR Spectroscopy

The 13C NMR spectrum would likely display three signals corresponding to the carbonyl carbon, the dibrominated carbon, and the monochlorinated carbon. The carbonyl carbon of ketones typically appears in the range of 205-220 ppm.[4] Halogen substitution on the α-carbon generally causes a downfield shift. For polyketones, the carbonyl resonance can be observed in a similar range.[5]

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration, typically found in the range of 1715-1730 cm⁻¹ for halogenated ketones. The presence of multiple halogen atoms can shift this frequency.

Mass Spectrometry

The mass spectrum is expected to show a complex isotopic pattern for the molecular ion due to the presence of both bromine (79Br and 81Br in an approximate 1:1 ratio) and chlorine (35Cl and 37Cl in an approximate 3:1 ratio).[6][7] Fragmentation would likely involve the loss of halogen atoms and other characteristic fragments.

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is governed by the electrophilic carbonyl carbon and the two α-carbons bearing halogen atoms, which are susceptible to nucleophilic attack.

Favorskii Rearrangement

α-Halo ketones readily undergo the Favorskii rearrangement in the presence of a base to yield carboxylic acid derivatives. This reaction is a cornerstone of the reactivity of this class of compounds.

The generally accepted mechanism involves the formation of a cyclopropanone (B1606653) intermediate, which is then attacked by a nucleophile.

Caption: Favorskii Rearrangement Pathway.

The following is a general protocol for the Favorskii rearrangement of an α-haloketone, which can be adapted for this compound with appropriate safety precautions.

Materials:

-

α-haloketone (e.g., 2-chlorocyclohexanone (B41772) as a model)

-

Sodium methoxide (B1231860)

-

Anhydrous methanol (B129727)

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and stirring apparatus

Procedure:

-

A solution of sodium methoxide in anhydrous methanol is prepared in a round-bottom flask under an inert atmosphere and cooled to 0 °C.

-

The α-haloketone, dissolved in diethyl ether, is added dropwise to the stirred sodium methoxide solution.

-

The reaction mixture is allowed to warm to room temperature and then refluxed for several hours.

-

After cooling, the reaction is quenched by the addition of saturated aqueous ammonium chloride solution.

-

The product is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography or distillation.

Quantitative Data for a Model Reaction (2-chlorocyclohexanone): Data for a similar reaction would be presented in a table format.

| Reactant | Moles | Equiv. | Product | Yield (%) |

| 2-chlorocyclohexanone | X | 1.0 | Methyl cyclopentanecarboxylate | 70-80 |

| Sodium methoxide | Y | 1.2 |

Synthesis of Heterocyclic Compounds

α-Halo ketones are valuable precursors for the synthesis of various heterocyclic systems, such as imidazoles and thiazoles.

This method involves the reaction of an α-haloketone with a thioamide to form a thiazole (B1198619) ring.

The reaction of α-haloketones with amidines or a mixture of ammonia (B1221849) and an aldehyde can lead to the formation of substituted imidazoles.

Caption: Heterocyclic Synthesis from α-Halo Ketones.

The following is a general procedure for the Hantzsch thiazole synthesis.

Materials:

-

α-haloketone (e.g., 2-bromoacetophenone (B140003) as a model)

-

Sodium carbonate solution (5%)

-

Standard laboratory glassware and stirring apparatus

Procedure:

-

The α-haloketone and thiourea are dissolved in ethanol in a round-bottom flask equipped with a reflux condenser.[8]

-

The mixture is heated to reflux with stirring for a specified period.[8]

-

After cooling to room temperature, the reaction mixture is poured into a solution of sodium carbonate to neutralize the acid formed and precipitate the product.[8]

-

The solid product is collected by filtration, washed with water, and dried.[8]

-

Recrystallization from a suitable solvent can be performed for further purification.

Quantitative Data for a Model Reaction (2-bromoacetophenone and thiourea):

| Reactant | Moles | Equiv. | Product | Yield (%) |

| 2-bromoacetophenone | X | 1.0 | 2-Amino-4-phenylthiazole | >90 |

| Thiourea | Y | 1.2 |

Conclusion

This compound, as a highly functionalized polyhalogenated ketone, is expected to be a reactive and versatile building block in organic synthesis. Its chemistry is predicted to be dominated by reactions characteristic of α-halo ketones, including the Favorskii rearrangement and various cyclocondensation reactions to form heterocyclic compounds. While specific experimental data for this compound remains limited, the provided information on analogous compounds and representative experimental protocols offers a solid foundation for researchers and drug development professionals to explore its synthetic potential. Further investigation into the specific reactivity and spectroscopic properties of this compound is warranted to fully elucidate its chemical behavior.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | CAS#:55716-01-3 | Chemsrc [chemsrc.com]

- 3. echemi.com [echemi.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. 1,1,3-Tribromoacetone | 3475-39-6 | Benchchem [benchchem.com]

- 7. Bromoacetone [webbook.nist.gov]

- 8. chemhelpasap.com [chemhelpasap.com]

Degradation Pathways of 1,1,3-Tribromo-3-chloroacetone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental studies on the degradation pathways of 1,1,3-Tribromo-3-chloroacetone are limited in publicly available scientific literature. The following guide is a comprehensive overview based on established principles of organic chemistry and data from studies on analogous halogenated acetones and other disinfection byproducts. The proposed pathways are therefore hypothetical and require experimental validation.

Executive Summary

This compound is a mixed halogenated ketone identified as a disinfection byproduct (DBP) in drinking water, particularly in source waters with elevated bromide levels. Understanding its environmental fate and degradation is crucial for assessing its potential toxicological impact and for developing effective water treatment strategies. This technical guide synthesizes the current understanding of plausible degradation pathways for this compound, including hydrolysis, reductive dehalogenation, and photodegradation. Detailed experimental protocols for the analysis of haloketones and hypothesized degradation pathways are presented to facilitate further research in this area.

Introduction

The disinfection of drinking water is a critical public health measure that has dramatically reduced the incidence of waterborne diseases. However, chemical disinfectants such as chlorine can react with natural organic matter (NOM) and anthropogenic contaminants in source water to form a complex mixture of disinfection byproducts (DBPs). Halogenated acetones, including this compound, represent a class of DBPs of emerging concern due to their potential carcinogenicity and developmental toxicity.

This compound is formed during ozonation followed by chlorination or chloramination in waters containing bromide ions. Its mixed halogenated structure suggests complex degradation chemistry, which is critical to understanding its persistence, transformation, and ultimate fate in aquatic environments and biological systems.

Plausible Degradation Pathways

Based on the chemical structure of this compound and the known reactivity of α-haloketones, three primary degradation pathways are proposed: hydrolysis, reductive dehalogenation, and photodegradation.

Hydrolysis

Hydrolysis is a major degradation pathway for many halogenated organic compounds in aqueous environments. For this compound, hydrolysis is expected to be pH-dependent, with faster rates under neutral to alkaline conditions. The presence of multiple electron-withdrawing halogen atoms on the α-carbons makes the carbonyl carbon susceptible to nucleophilic attack by water or hydroxide (B78521) ions.

The stability of haloketones in water is known to be pH-dependent, with samples often being acidified to pH ~1.5 for preservation, indicating that hydrolysis is a significant degradation route at higher pH levels.

Proposed Hydrolysis Pathway:

The hydrolysis of this compound likely proceeds through a series of nucleophilic substitution and haloform-type reactions.

-

Step 1: Nucleophilic attack. A hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate.

-

Step 2: Elimination of a halide ion. The intermediate can collapse, leading to the elimination of a bromide or chloride ion. Due to the weaker carbon-bromine bond compared to the carbon-chlorine bond, bromide is generally a better leaving group.

-

Step 3: Haloform Reaction. Under basic conditions, the trihalomethyl group can be cleaved to form bromoform (B151600) (CHBr₃) or chloroform (B151607) (CHCl₃) and a carboxylate salt. Given the presence of three bromine atoms, the formation of bromoform is more likely.

The final products of complete hydrolysis are expected to be bromide ions, chloride ions, and smaller organic acids.

Reductive Dehalogenation

Reductive dehalogenation involves the replacement of a halogen atom with a hydrogen atom. This process can be mediated by various reducing agents present in the environment, such as reduced metals or microbial enzymes. The carbon-halogen bond strength is a key factor, with C-Br bonds being weaker and more susceptible to reduction than C-Cl bonds.

Proposed Reductive Dehalogenation Pathway:

-

Step 1: Sequential reduction. The bromine atoms are likely to be removed sequentially due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond.

-

Step 2: Formation of less halogenated acetones. The stepwise removal of bromine and chlorine atoms would lead to the formation of various di- and mono-halogenated acetones.

-

Step 3: Formation of acetone. Complete reductive dehalogenation would ultimately yield acetone.

Photodegradation

Photodegradation, or photolysis, is the breakdown of chemical compounds by light. Halogenated organic compounds can undergo photolysis through the cleavage of the carbon-halogen bond upon absorption of ultraviolet (UV) radiation. The energy required for bond cleavage depends on the specific carbon-halogen bond, with C-Br bonds being more susceptible to photolysis than C-Cl bonds.

Proposed Photodegradation Pathway:

-

Step 1: Homolytic cleavage. Upon absorption of UV light, the weakest carbon-halogen bond (C-Br) is likely to undergo homolytic cleavage, forming a bromine radical and an organic radical.

-

Step 2: Radical reactions. The resulting radicals can participate in a variety of secondary reactions, such as hydrogen abstraction from the solvent (water) or reaction with other organic molecules, leading to a cascade of products.

-

Step 3: Mineralization. Under ideal conditions, complete photodegradation could lead to the mineralization of the organic compound to carbon dioxide, water, and inorganic halides.

Quantitative Data

Currently, there is a lack of specific quantitative data in the peer-reviewed literature regarding the degradation kinetics (e.g., rate constants, half-lives) and product yields for this compound. To facilitate future research, the following table outlines the types of data that need to be collected.

Table 1: Key Quantitative Data for Degradation Pathways

| Parameter | Hydrolysis | Reductive Dehalogenation | Photodegradation |

| Rate Constant (k) | To be determined (pH, temp. dependent) | To be determined (reductant dependent) | To be determined (wavelength, intensity dependent) |

| Half-life (t½) | To be determined | To be determined | To be determined |

| Major Intermediates | Hypothesized: Halogenated carboxylic acids | Hypothesized: Less halogenated acetones | Hypothesized: Radical species, smaller organic fragments |

| Final Products | Hypothesized: CO₂, H₂O, Br⁻, Cl⁻ | Hypothesized: Acetone, Br⁻, Cl⁻ | Hypothesized: CO₂, H₂O, Br⁻, Cl⁻ |

| Product Yields (%) | To be determined | To be determined | To be determined |

Experimental Protocols

Detailed experimental protocols are essential for the accurate investigation of the degradation pathways of this compound. The following sections provide generalized methodologies for key experiments.

Analytical Method for Haloketone Quantification

The accurate quantification of this compound and its potential degradation products is fundamental to any degradation study. Gas chromatography-mass spectrometry (GC-MS) is the most common analytical technique.

Protocol: Micro Liquid-Liquid Extraction (MLLE) followed by GC-MS

-

Sample Preparation:

-

Collect water samples in amber glass vials with Teflon-lined septa to minimize headspace.

-

To study abiotic degradation, quench any residual disinfectant with a suitable agent (e.g., ascorbic acid).

-

For stability studies, acidify samples to a pH of approximately 1.5 with a non-interfering acid.

-

-

Extraction:

-

To a known volume of the aqueous sample (e.g., 60 mL), add a small volume of a water-immiscible organic solvent (e.g., 200 µL of methyl tert-butyl ether, MTBE) containing an internal standard.

-

Vigorously shake or vortex the mixture for a defined period (e.g., 5 minutes) to facilitate the transfer of the analyte into the organic phase.

-

Centrifuge to separate the phases.

-

-

Analysis:

-

Carefully transfer the organic layer to an autosampler vial.

-

Inject a sample (e.g., 1-2 µL) into a GC-MS system.

-

GC Conditions (Example):

-

Column: DB-5ms or equivalent

-

Injector Temperature: 250 °C

-

Oven Program: Initial temperature of 40 °C, hold for 5 min, ramp to 250 °C at 10 °C/min, hold for 5 min.

-

-

MS Conditions (Example):

-

Ionization Mode: Electron Ionization (EI)

-

Acquisition Mode: Selected Ion Monitoring (SIM) for target analytes to enhance sensitivity and selectivity.

-

-

Hydrolysis Study Protocol

-

Reaction Setup:

-

Prepare buffered solutions at various pH values (e.g., 4, 7, 9).

-

In a temperature-controlled water bath, bring the buffered solutions to the desired temperature.

-

Spike the solutions with a known concentration of this compound from a stock solution.

-

-

Sampling:

-

At predetermined time intervals, withdraw aliquots from each reaction vessel.

-

Immediately quench the hydrolysis reaction by acidifying the aliquot to pH ~1.5.

-

-

Analysis:

-

Extract the samples using the MLLE protocol described above.

-

Analyze the extracts by GC-MS to determine the concentration of the parent compound and any identifiable degradation products.

-

-

Data Analysis:

-

Plot the natural logarithm of the concentration of this compound versus time to determine the pseudo-first-order rate constant (k) at each pH.

-

Conclusion and Future Directions

While the precise degradation pathways of this compound remain to be fully elucidated through dedicated experimental studies, the principles of organic chemistry and data from analogous compounds provide a strong foundation for predicting its environmental fate. Hydrolysis, reductive dehalogenation, and photodegradation are all plausible routes for its transformation.

Future research should focus on:

-

Elucidation of specific degradation products: Utilizing high-resolution mass spectrometry to identify the intermediates and final products of each degradation pathway.

-

Determination of degradation kinetics: Quantifying the rates of degradation under various environmentally relevant conditions (pH, temperature, presence of reductants, light intensity).

-

Toxicological assessment of degradation products: Evaluating the toxicity of the identified degradation products to understand the overall risk associated with the environmental transformation of this compound.

The methodologies and hypothesized pathways presented in this guide provide a framework for conducting such research, which will be invaluable for informing regulatory decisions and ensuring the safety of our drinking water supplies.

Navigating the Uncharted: A Technical Safety Guide to 1,1,3-Tribromo-3-chloroacetone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,1,3-Tribromo-3-chloroacetone is a halogenated ketone, identified as a disinfection byproduct in water treatment processes involving ozone-chlorine or ozone-chloramine at elevated bromide levels.[1][2] While specific toxicological data is scarce, its structure suggests significant potential hazards, including high acute toxicity, severe skin and eye corrosivity, and environmental toxicity. This document provides a comprehensive overview of its known properties, inferred hazards, and recommended safety protocols to ensure the well-being of laboratory personnel and the integrity of research.

Physicochemical and Hazard Profile

The following tables summarize the known and inferred properties of this compound. Data for analogous compounds are provided for comparative hazard assessment.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 1,1,3-Trichloroacetone | Chloroacetone |

| CAS Number | 55716-01-3 | 921-03-9[3] | 78-95-5[4] |

| Molecular Formula | C₃H₂Br₃ClO[1] | C₃H₃Cl₃O[5] | C₃H₅ClO |

| Molecular Weight | 329.21 g/mol [1] | 161.41 g/mol [5] | 92.52 g/mol |

| Boiling Point | 280.5 ± 35.0 °C at 760 mmHg[1] | Not available | 119 °C |

| Flash Point | 123.5 ± 25.9 °C[1] | Not available | 32 °C[6] |

| Density | 2.6 ± 0.1 g/cm³[1] | Not available | 1.15 g/cm³ |

Table 2: GHS Hazard Classification (Inferred for this compound based on Analogs)

| Hazard Class | Classification | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 2/3 (Inferred) | Danger | H301: Toxic if swallowed[3][4] |

| Acute Toxicity, Dermal | Category 1/2 (Inferred) | Danger | H310: Fatal in contact with skin[4] |

| Acute Toxicity, Inhalation | Category 1/2 (Inferred) | Danger | H330: Fatal if inhaled[3][4] |

| Skin Corrosion/Irritation | Category 1B (Inferred) | Danger | H314: Causes severe skin burns and eye damage[3][4] |

| Serious Eye Damage/Irritation | Category 1 (Inferred) | Danger | H318: Causes serious eye damage[4] |

| Aquatic Hazard (Acute) | Category 1 (Inferred) | Warning | H400: Very toxic to aquatic life[5] |

| Aquatic Hazard (Chronic) | Category 1 (Inferred) | Warning | H410: Very toxic to aquatic life with long lasting effects[3][4] |

Experimental Protocols: Safe Handling and Emergency Procedures

Given the inferred high toxicity and corrosivity, all work with this compound must be conducted within a certified chemical fume hood.

Personal Protective Equipment (PPE)

A stringent PPE protocol is mandatory. The following diagram outlines the required PPE for handling this compound.

References

- 1. This compound | CAS#:55716-01-3 | Chemsrc [chemsrc.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. echemi.com [echemi.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. 1,1,3-Trichloroacetone | C3H3Cl3O | CID 13530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

Unraveling the Molecular Mechanisms of 1,1,3-Tribromo-3-chloroacetone: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: 1,1,3-Tribromo-3-chloroacetone is a halogenated ketone identified as a disinfection byproduct (DBP) in drinking water, particularly in sources with high bromide content subjected to ozonation followed by chlorination or chloramination.[1] While direct toxicological and mechanistic studies on this specific compound are notably scarce in publicly available scientific literature, this technical guide synthesizes the probable mechanism of action by drawing parallels with structurally related polyhalogenated ketones and other disinfection byproducts. The proposed mechanisms center on the compound's inherent electrophilicity, leading to covalent interactions with biological macromolecules, induction of oxidative stress, and potential genotoxicity.

Inferred Mechanism of Action

The presence of multiple electron-withdrawing halogen atoms (three bromine and one chlorine) renders the carbonyl carbon and the α-carbons of this compound highly electrophilic. This chemical property is the cornerstone of its presumed biological activity, which likely proceeds through two primary pathways: covalent modification of cellular nucleophiles and the induction of oxidative stress.

Covalent Modification of Biological Macromolecules

The primary mechanism of toxicity for many halogenated acetones is their ability to act as alkylating agents. They readily react with endogenous nucleophiles, most notably the thiol group of cysteine residues in proteins and the antioxidant glutathione (B108866) (GSH).

Glutathione Depletion: Halogenated ketones are known to deplete intracellular glutathione stores. This occurs through a conjugation reaction, which can be spontaneous or catalyzed by glutathione S-transferases (GSTs). The depletion of GSH compromises the cell's primary defense against reactive oxygen species (ROS), leading to a state of oxidative stress.

Protein Dysfunction: By reacting with nucleophilic amino acid residues (such as cysteine, histidine, and lysine) in proteins, this compound can cause protein dysfunction. This can lead to enzyme inhibition, disruption of cellular signaling, and impairment of structural proteins, contributing to cytotoxicity.

DNA Adduct Formation and Genotoxicity: As an alkylating agent, this compound has the potential to react with the nucleophilic centers in DNA bases (e.g., the N7 position of guanine).[2] Such DNA adducts can distort the DNA helix, leading to mutations during DNA replication and transcription, which can initiate carcinogenesis.[3] Brominated DBPs are often found to be more genotoxic than their chlorinated counterparts, suggesting that this compound may pose a significant genotoxic risk. Studies on related compounds, such as 1,1,3-trichloroacetone, have demonstrated their ability to induce chromosomal aberrations in Chinese Hamster Ovary (CHO) cells.

The following diagram illustrates the inferred pathway of covalent modification:

Caption: Inferred mechanism of covalent modification by this compound.

Induction of Oxidative Stress

As mentioned, the depletion of glutathione by this compound can lead to an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them. This state of oxidative stress can cause widespread cellular damage, including lipid peroxidation, protein oxidation, and further DNA damage, ultimately contributing to cytotoxicity and apoptosis.

Quantitative Data from Analogous Compounds

| Compound | Test System | Endpoint | Value | Reference |

| Chloroacetone (B47974) | Rats (oral) | LD50 | 100 mg/kg | [4] |

| 1,1,3-Trichloroacetone | CHO Cells | Chromosomal Aberrations | Positive |

Experimental Protocols for Analogous Compounds

While no specific experimental protocols for this compound were found, the following provides a generalized workflow for assessing the genotoxicity of a compound like a halogenated acetone (B3395972) using an in vitro chromosomal aberration assay, based on studies of similar compounds.

Caption: A generalized experimental workflow for an in vitro chromosomal aberration assay.

Conclusion and Future Directions

In the absence of direct experimental data, the mechanism of action of this compound is inferred to be that of a reactive electrophile that can cause cellular damage through covalent modification of macromolecules and induction of oxidative stress. Its high degree of halogenation, particularly with bromine, suggests it may be a potent cytotoxic and genotoxic agent.

To definitively elucidate the mechanism of action and toxicological profile of this compound, further research is imperative. Key areas for future investigation include:

-

Quantitative Toxicity Studies: Determination of in vitro (e.g., IC50 in various cell lines) and in vivo (e.g., LD50) toxicity values.

-

Genotoxicity Assays: Comprehensive evaluation of its mutagenic and clastogenic potential using a battery of tests (e.g., Ames test, micronucleus assay, comet assay).

-

Mechanistic Studies: Investigation of its effects on intracellular glutathione levels, protein carbonylation, lipid peroxidation, and the formation of specific DNA adducts.

-

Signaling Pathway Analysis: Identification of specific cellular signaling pathways perturbed by exposure to this compound, for example, pathways related to apoptosis, cell cycle control, and the DNA damage response.

Such studies are crucial for a comprehensive risk assessment of this and other emerging disinfection byproducts in drinking water.

References

In Vitro Cytotoxicity of 1,1,3-Tribromo-3-chloroacetone: A Technical Guide and Methodological Overview

Disclaimer: As of December 2025, a comprehensive review of publicly available scientific literature did not yield specific studies detailing the in vitro cytotoxicity of 1,1,3-Tribromo-3-chloroacetone (TBCA). Therefore, this document serves as a technical guide for researchers, scientists, and drug development professionals, outlining the probable cytotoxic mechanisms and providing detailed experimental protocols to investigate the potential toxicity of this compound. The information is based on the known effects of structurally related haloacetones and established toxicological assays.

Introduction

This compound (TBCA) is a halogenated acetone. Halogenated acetones, more broadly, are known to exhibit varying degrees of toxicity. For instance, related compounds like monochloropropanone and dichloropropanones have demonstrated cytotoxicity in rat hepatocytes, with their toxicity linked to rapid depletion of cellular glutathione (B108866) (GSH) levels.[1] The presence of multiple halogen atoms in TBCA suggests a potential for high reactivity with biological macromolecules, which could translate to significant cytotoxic and mutagenic effects. This guide provides a framework for the systematic in vitro evaluation of TBCA's cytotoxicity.

Postulated Mechanisms of Cytotoxicity

Based on the known reactivity of similar compounds, the cytotoxicity of TBCA is likely mediated by one or more of the following mechanisms:

-

Alkylation and Thiol Reactivity: Haloacetones can act as alkylating agents, reacting with nucleophilic groups in cellular macromolecules. A primary target is the thiol group of glutathione (GSH), a key cellular antioxidant. Depletion of the cellular GSH pool can lead to a state of oxidative stress. Studies on chloropropanones have shown that their cytotoxicity is preceded by a rapid decline in cellular GSH.[1]

-

Oxidative Stress Induction: The depletion of GSH and direct interaction with other antioxidant enzymes can disrupt the cellular redox balance, leading to an accumulation of reactive oxygen species (ROS). Elevated ROS can damage lipids, proteins, and DNA, triggering cell death pathways.

-

Induction of Apoptosis: Cellular damage induced by TBCA could trigger programmed cell death, or apoptosis. This can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, culminating in the activation of caspases.

-

Genotoxicity: Direct interaction with DNA or indirect damage via oxidative stress can lead to DNA strand breaks, mutations, and chromosomal aberrations. The mutagenic potential of dichloropropanones has been demonstrated in Salmonella typhimurium bacteria, with some showing mutagenicity even without metabolic activation.[1]

A potential signaling pathway for TBCA-induced cytotoxicity is illustrated below.

Quantitative Data Summary (Illustrative)

The following tables present a hypothetical summary of quantitative data that could be obtained from the experimental protocols described in this guide. This data is for illustrative purposes only.

Table 1: Cell Viability (IC50 Values)

| Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) [Illustrative] |

|---|---|---|---|

| HepG2 (Human Liver) | MTT | 24 | 75.2 |

| 48 | 48.5 | ||

| A549 (Human Lung) | MTT | 24 | 92.8 |

| 48 | 65.1 | ||

| HEK293 (Human Kidney) | WST-1 | 24 | 110.4 |

| | | 48 | 82.3 |

Table 2: Apoptosis and Necrosis Analysis

| Cell Line | TBCA Conc. (µM) | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |

|---|---|---|---|

| HepG2 | 0 (Control) | 2.1 | 1.5 |

| 50 | 15.8 | 8.3 |

| | 100 | 32.4 | 19.7 |

Table 3: Genotoxicity Assessment

| Assay Type | Cell Line | TBCA Conc. (µM) | % Tail DNA (Comet Assay) | Micronuclei/1000 cells |

|---|---|---|---|---|

| Comet Assay | HepG2 | 0 (Control) | 3.2 | N/A |

| 50 | 18.9 | N/A | ||

| Micronucleus Test | A549 | 0 (Control) | N/A | 2 |

| | | 50 | N/A | 15 |

Detailed Experimental Protocols

A comprehensive assessment of TBCA's cytotoxicity would involve a battery of assays. The following diagram illustrates a typical experimental workflow.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Materials:

-

Selected cancer or normal cell lines

-

Complete cell culture medium

-

This compound (TBCA)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

-

-

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of TBCA. Include a vehicle control (e.g., medium with the same concentration of DMSO used to dissolve TBCA) and a blank (medium only).[2]

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.[2]

-

MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 4 hours at 37°C.[2]

-

Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of TBCA that inhibits 50% of cell growth) by plotting a dose-response curve.[2]

-

Membrane Integrity Assay (LDH Assay)

This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from cells with damaged plasma membranes.

-

Materials:

-

LDH Cytotoxicity Assay Kit

-

Cells and culture reagents as listed for the MTT assay

-

-

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[2]

-

Incubation: Incubate the plate for the desired time period.[2]

-

Supernatant Collection: Centrifuge the 96-well plate. Carefully transfer the supernatant from each well to a new 96-well plate.[2]

-

LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.

-